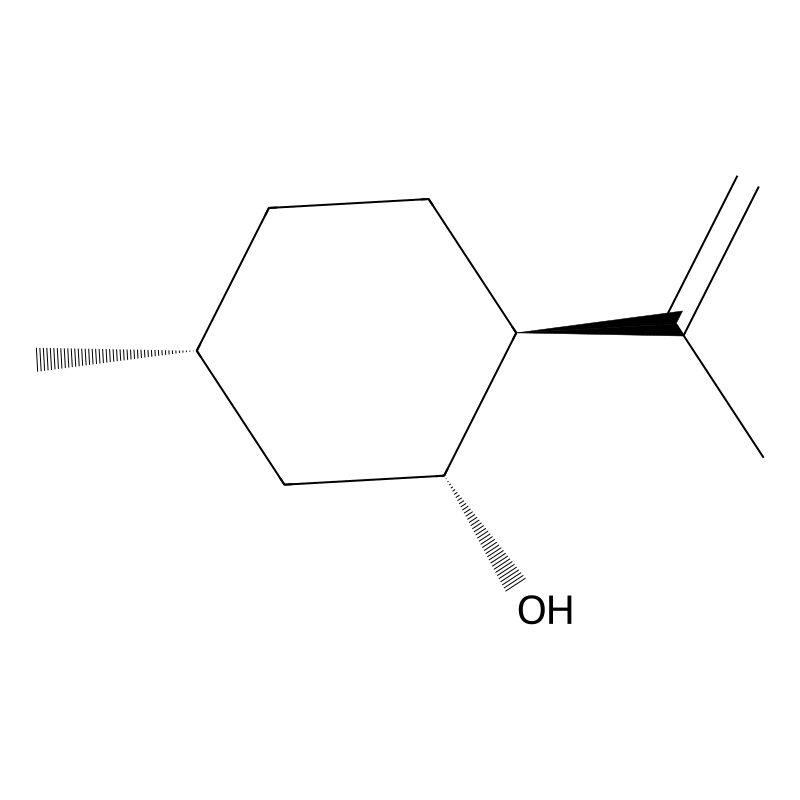

(-)-Isopulegol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor for Menthol Synthesis

(-)-Isopulegol serves as a valuable precursor for the synthesis of (-)-menthol, a widely used natural product with applications in pharmaceuticals, cosmetics, and food flavorings [1, 2]. The hydrogenation of (-)-isopulegol is a well-established process for obtaining high-purity (-)-menthol [1].

Chiral Starting Material for Organic Synthesis

The chiral nature of (-)-isopulegol makes it a valuable starting material for the enantioselective synthesis of various other chiral compounds [1, 3, 4]. Researchers leverage its asymmetry to control the stereochemistry of the final product, leading to the development of new drugs, fragrances, and other functional molecules [3, 4].

- [1] Sigma-Aldrich. (-)-Isopulegol 99. ()

- [3] Sigma-Aldrich. (-)-Isopulegol 99 ()

- [4] Sigma-Aldrich. (+)-Isopulegol 99 ()

Potential Biological Activity Investigations

- [5] J. Med. Food. 2007, 10(2), 205-208. (Note: This source may require a paid subscription to access)

- [6] J. Essent. Oil Res. 2003, 15(6), 417-420. (Note: This source may require a paid subscription to access)

(-)-Isopulegol is a naturally occurring monoterpene alcohol with the molecular formula and a characteristic minty aroma. It is a colorless liquid at room temperature and is primarily derived from the essential oils of various plants, including peppermint and spearmint. This compound serves as an important intermediate in the synthesis of menthol, which is widely used for its flavoring and cooling properties in food, cosmetics, and pharmaceuticals . The stereochemistry of (-)-isopulegol plays a crucial role in its functionality, as it exists as one of several stereoisomers that can be converted into menthol through catalytic hydrogenation .

Emerging research suggests that (-)-isopulegol might possess biological activities. Studies have shown potential anxiolytic (anxiety-reducing) and anticonvulsant effects []. The proposed mechanism involves interaction with GABAergic receptors in the nervous system, similar to some anti-anxiety medications []. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications.

- Hydrogenation: It can be hydrogenated to produce a mixture of menthol stereoisomers.

- Epoxidation: The introduction of an epoxide group can occur through reactions with peracids, leading to various derivatives .

- Aminolysis: The epoxide forms can undergo ring-opening reactions with amines, yielding aminodiols and other functionalized products .

- Condensation Reactions: (-)-Isopulegol can condense with ketones such as acetone under specific conditions to form more complex structures .

These reactions expand the potential applications of (-)-isopulegol in pharmaceuticals and fine chemicals.

(-)-Isopulegol exhibits various biological activities that contribute to its relevance in medicinal chemistry:

- Antimicrobial Properties: Studies have shown that derivatives of (-)-isopulegol possess antimicrobial activity against different bacterial strains .

- Antioxidant Activity: It has been evaluated for its ability to scavenge free radicals, indicating potential health benefits related to oxidative stress .

- Cytotoxic Effects: Some research suggests that certain derivatives may exhibit antiproliferative effects against cancer cell lines, highlighting their potential as therapeutic agents .

Several methods have been developed for synthesizing (-)-isopulegol:

- Cyclization of Citronellal: A common synthetic route involves the cyclization of citronellal using anhydrous zinc bromide as a catalyst and calixarene as a cocatalyst. This method enhances selectivity and yield, achieving high purity levels of (-)-isopulegol .

- Biotransformation: Microbial fermentation processes can also yield (-)-isopulegol from natural substrates, providing a greener alternative to traditional chemical synthesis .

- Chemical Synthesis: Other synthetic approaches include the use of various reagents for hydroxylation and functional group transformations to produce isopulegol derivatives .

(-)-Isopulegol finds numerous applications across different industries:

- Flavoring Agent: It is extensively used in the food industry for its minty flavor profile.

- Pharmaceuticals: Its derivatives are explored for use in medicinal formulations due to their biological activities.

- Fragrance Industry: The compound is incorporated into perfumes and personal care products for its aromatic properties.

- Agricultural Chemicals: Some formulations utilize (-)-isopulegol for pest control due to its bioactive properties.

Research has focused on the interactions of (-)-isopulegol with various biological targets:

- Studies have investigated its binding affinities with specific receptors involved in pain relief and inflammation, suggesting potential therapeutic applications.

- Interaction with cellular pathways has been explored, particularly regarding its role in modulating oxidative stress responses.

These studies enhance understanding of how (-)-isopulegol might be utilized in drug development.

Several compounds are structurally similar to (-)-isopulegol, each possessing unique characteristics:

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| Menthol | Monoterpene alcohol | Widely used for flavoring; cooling effect |

| Pulegone | Monoterpene ketone | Exhibits insecticidal properties |

| Limonene | Monoterpene hydrocarbon | Citrus aroma; used in cleaning products |

| Carvone | Monoterpene ketone | Minty aroma; used in flavoring |

Uniqueness of (-)-Isopulegol

(-)-Isopulegol is unique due to its specific stereochemistry, which influences its flavor profile and biological activities. Its ability to serve as a precursor to menthol sets it apart from other similar compounds.

Purity

Physical Description

Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odou

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Appearance

Melting Point

Storage

UNII

77CPT33M99

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 1793 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 1792 of 1793 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (85.16%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

59905-53-2

89-79-2

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

All Other Chemical Product and Preparation Manufacturing

Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-: ACTIVE

Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-rel-: ACTIVE